molecular formula C37H52F3N11O15 B1449830 Exendin-4 (1-8) Trifluoroacetate CAS No. 1802078-29-0

Exendin-4 (1-8) Trifluoroacetate

Cat. No. B1449830
CAS RN: 1802078-29-0
M. Wt: 947.9 g/mol
InChI Key: CQSKABUXHULMOB-LCGDSFTFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Exendin-4 (1-8) Trifluoroacetate is a peptide that can be discovered through peptide screening . It is a diabetes peptide with a molecular weight of 833.86 and a chemical formula of C₃₅H₅₁N₁₁O₁₃ .


Synthesis Analysis

Exendin-4, a 39-amino acid peptide hormone, has been studied for its folding process using a steered molecular dynamics method . The study revealed an intermediate state during the folding process, suggesting a more complex three-state mode of folding .


Molecular Structure Analysis

Structural analysis indicates that Exendin-4 folds through two distinct pathways: pathway 1 involves gradual growth of a helical structure after the collapse of the hydrophobic core in the Trp-cage, while pathway 2 involves initial formation of local microdomains (helical structure and Trp-cage) which then combine with each other to form a stable native structure .


Chemical Reactions Analysis

Exendin-4 has been found to enhance the physiological functions of cells and the upregulation of GLP1 receptors, thus reducing the plasma glucose levels . Moreover, exendin-4 has also been found to ameliorate neuropathy, nephropathy, and ventricular remodeling .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 833.85 and a chemical formula of C 35 H 51 N 11 O 13 . It is stored at a temperature below -15°C .

Scientific Research Applications

1. Reversal of Hepatic Steatosis

Exendin-4 has demonstrated effectiveness in reversing hepatic steatosis in ob/ob mice. It appears to improve insulin sensitivity, which in turn reduces serum glucose and hepatic steatosis. This study found that Exendin-4 treatment led to a reduction in oxidative stress markers and a change in the expression of genes related to fat metabolism in hepatocytes (Ding et al., 2006).

2. Reduction in Food Intake, Weight Gain, and Fat Deposition

Exendin-4 has been shown to decelerate food intake, weight gain, and fat deposition in Zucker rats. This effect is coupled with improvements in blood glucose levels, insulin sensitivity, and a reduction in abdominal fat, which supports the potential use of Exendin-4 in treating diabetes (Szayna et al., 2000).

3. Neuroprotective Effects in Ischemic Brain Injury

Exendin-4 has shown neuroprotective effects in reducing ischemic brain injury in mice, including both young and aged diabetic/obese mice. The treatment appears to promote microglial M2 polarization, indicating a potential mechanism for neuroprotection (Darsalia et al., 2014).

4. Impact on Glucose-Lowering and Insulin-Sensitizing

Exendin-4 demonstrates potent glucose-lowering and insulin-sensitizing actions in various diabetic animal models. It has been found to be more effective and potent than glucagon-like peptide (GLP)-1 in these models, which includes effects on HbA1c, fasting blood glucose, and plasma insulin levels (Young et al., 1999).

5. Structural Comparisons in the Solution and Micelle-Associated States

A study on the structural preferences of exendin-4 and GLP-1 showed significant insights into their molecular structures in different states. This understanding is crucial for enhancing their therapeutic application and effectiveness (Neidigh et al., 2001).

6. Insulinotropic Effect in Humans

Exendin-4 was found to be a potent and long-lasting insulinotropic agent in both nondiabetic and diabetic subjects. This study highlights its potential for regulating plasma glucose levels in type 2 diabetes (Egan et al., 2002).

7. Inhibiting Hepatic Lipogenesis via β-Catenin Signaling

Exendin-4 inhibits hepatic lipogenesis and improves hepatic steatosis by activating Wnt/β-catenin signaling. This suggests a novel mechanism of action for Exendin-4 in treating liver-related conditions (Seo et al., 2016).

8. Rapid Brain Entry and Potential Limitations at High Doses

Exendin-4 rapidly enters the brain, suggesting a central role in treating diabetes and obesity. However, this study indicates a possible limitation in the amount that can reach the brain at high doses (Kastin & Akerstrom, 2003).

9. Long-Acting Release Formulation for Type 2 Diabetes Therapy

A study explored a long-acting release system for exendin-4 based on biomimetic mineralization, which could potentially enhance its application in type 2 diabetes therapy (Chen et al., 2017).

10. Biological and Histological Effects on the Pancreas

Research on the effects of exendin-4 on the pancreas in rats revealed that it could lead to pancreatic acinar inflammation and pyknosis, raising concerns about its safety in long-term use (Nachnani et al., 2009).

Mechanism of Action

Target of Action

Exendin-4 (1-8) Trifluoroacetate primarily targets the Glucagon-like peptide 1 (GLP-1) receptors . These receptors are secreted from gut L-cells and specific brain nuclei . They play multiple roles including regulation of insulin sensitivity, inflammation, and synaptic plasticity .

Mode of Action

Exendin-4, as a GLP-1 receptor agonist, interacts with its targets and brings about significant changes. It inhibits the reduction of long-term potentiation in the brain of mice fed a high-fat diet . It also has a neuroprotective effect in primary cultured hippocampal and cortical neurons in in vitro metabolic imbalanced condition .

Biochemical Pathways

Exendin-4 affects several biochemical pathways. It improves IRS-1 phosphorylation, neuronal complexity, and the maturity of dendritic spine shape . It also plays a cardinal role in glucose metabolism in specific nuclei of the hindbrain by binding to its specific receptors, called GLP-1 receptors .

Pharmacokinetics

The pharmacokinetics of this compound shows that it has a maximum plasma concentration at 5 hours after treatment . The bioavailability, relative to its subcutaneous counterpart, was found to be 14.0 ± 1.8 % .

Result of Action

The molecular and cellular effects of Exendin-4’s action are quite significant. It improves cognitive function and brain insulin resistance in metabolic-imbalanced mice fed a high-fat diet . It also increases the neurite length in metabolic-imbalanced hippocampal and cortical neurons, suggesting that Exendin-4 promotes neurite outgrowth and recovery of neurite damage by metabolic imbalance .

Action Environment

The action, efficacy, and stability of this compound are influenced by environmental factors. For instance, metabolic conditions such as type 2 diabetes and obesity are directly linked to cognitive impairment in the central nervous system . Therefore, the environment of metabolic imbalance can significantly affect the action of Exendin-4.

Safety and Hazards

Exendin-4 is suspected of causing cancer and damaging fertility or the unborn child . It is recommended to obtain, read, and follow all safety instructions before use, and to wear protective gloves, clothing, eye protection, and face protection .

Future Directions

Exendin-4 has been used to treat type 2 diabetes, and scientists are testing exenatide as a possible intervention for Alzheimer’s disease . The review also highlights some challenges and future directions in the improvement of exendin-4 as an anti-diabetic drug .

properties

IUPAC Name

(4S)-5-[[2-[[(2S,3R)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-amino-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-4-[[2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]acetyl]amino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H51N11O13.C2HF3O2/c1-17(48)28(34(58)43-23(10-19-6-4-3-5-7-19)33(57)46-29(18(2)49)35(59)44-24(15-47)30(37)54)45-26(51)14-40-32(56)22(8-9-27(52)53)42-25(50)13-39-31(55)21(36)11-20-12-38-16-41-20;3-2(4,5)1(6)7/h3-7,12,16-18,21-24,28-29,47-49H,8-11,13-15,36H2,1-2H3,(H2,37,54)(H,38,41)(H,39,55)(H,40,56)(H,42,50)(H,43,58)(H,44,59)(H,45,51)(H,46,57)(H,52,53);(H,6,7)/t17-,18-,21+,22+,23+,24+,28+,29+;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQSKABUXHULMOB-LCGDSFTFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C(C)O)C(=O)NC(CO)C(=O)N)NC(=O)CNC(=O)C(CCC(=O)O)NC(=O)CNC(=O)C(CC2=CN=CN2)N)O.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CO)C(=O)N)NC(=O)CNC(=O)[C@H](CCC(=O)O)NC(=O)CNC(=O)[C@H](CC2=CN=CN2)N)O.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H52F3N11O15
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

947.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.